molecular formula C11H17N B15206042 (1S)-2,2-dimethyl-1-phenylpropan-1-amine

(1S)-2,2-dimethyl-1-phenylpropan-1-amine

Cat. No.: B15206042
M. Wt: 163.26 g/mol
InChI Key: INGIGRKEXZOVTB-SNVBAGLBSA-N
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Description

(S)-2,2-Dimethyl-1-phenylpropan-1-amine is a chiral amine compound characterized by its unique structural features It consists of a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-1-phenylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and isobutyraldehyde.

    Formation of Intermediate: The reaction between benzyl chloride and isobutyraldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (S)-2,2-Dimethyl-1-phenylpropan-1-amine.

Industrial Production Methods: In industrial settings, the production of (S)-2,2-Dimethyl-1-phenylpropan-1-amine may involve large-scale synthesis using continuous flow reactors. This method ensures efficient production with high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-2,2-Dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(S)-2,2-Dimethyl-1-phenylpropan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    ®-2,2-Dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound with different stereochemistry.

    2,2-Dimethyl-1-phenylpropan-1-ol: A related compound with a hydroxyl group instead of an amine.

    2,2-Dimethyl-1-phenylpropan-1-one: A ketone derivative of the compound.

Uniqueness: (S)-2,2-Dimethyl-1-phenylpropan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-2,2-dimethyl-1-phenylpropan-1-amine

InChI

InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m1/s1

InChI Key

INGIGRKEXZOVTB-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)N

Origin of Product

United States

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